
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a pyrazole ring substituted with a chloro and methoxy group, makes it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with acetylacetone to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Products can include 3-(1-(3-chloro-4-formylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.
Reduction: Products can include 3-(1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.
Substitution: Products can include 3-(1-(3-azido-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.
Scientific Research Applications
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyrazole derivatives on biological systems.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
- 3-(3-Chloro-4-methylphenyl)propionic acid
Uniqueness
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of the pyrazole ring, which is not found in the similar compounds listed above. This structural feature can impart different chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17ClN2O3 |
|---|---|
Molecular Weight |
308.76 g/mol |
IUPAC Name |
3-[1-(3-chloro-4-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H17ClN2O3/c1-9-12(5-7-15(19)20)10(2)18(17-9)11-4-6-14(21-3)13(16)8-11/h4,6,8H,5,7H2,1-3H3,(H,19,20) |
InChI Key |
KGYHEQVDXKOEES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=C(C=C2)OC)Cl)C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


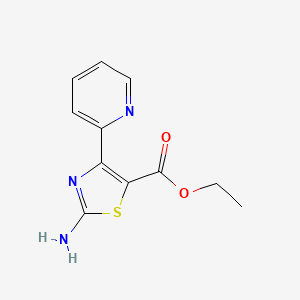
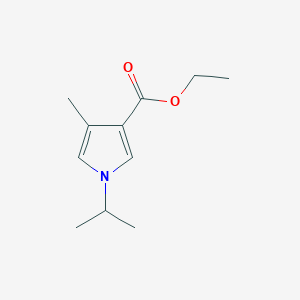

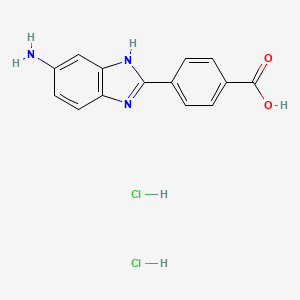
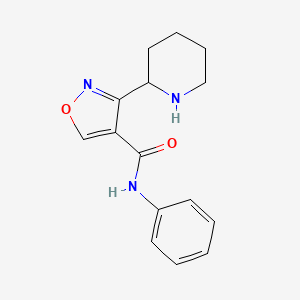
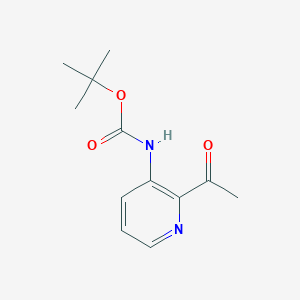

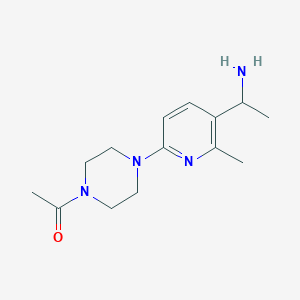
![2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809120.png)
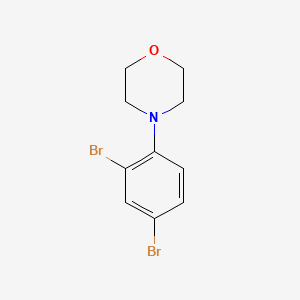
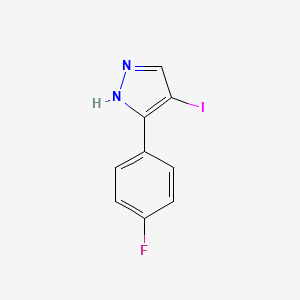
![2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11809148.png)


